molecular formula C10H10N4O4S B10942597 N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide CAS No. 1005576-86-2

N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide

Cat. No.: B10942597
CAS No.: 1005576-86-2
M. Wt: 282.28 g/mol
InChI Key: JQLCEJHPQNHQTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide is a sulfonamide derivative featuring a nitrobenzenesulfonyl group linked to a methyl-substituted pyrazole ring. This compound is structurally analogous to several sulfonamide-based molecules studied for pharmaceutical applications, particularly in antimicrobial and anticancer research .

Properties

CAS No.

1005576-86-2

Molecular Formula

C10H10N4O4S

Molecular Weight

282.28 g/mol

IUPAC Name

N-(1-methylpyrazol-3-yl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C10H10N4O4S/c1-13-7-6-10(11-13)12-19(17,18)9-4-2-8(3-5-9)14(15)16/h2-7H,1H3,(H,11,12)

InChI Key

JQLCEJHPQNHQTF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Optimization

In a representative procedure, 1-methyl-1H-pyrazol-3-amine (1.0 eq.) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (2.5 eq.) is added as a base to scavenge HCl, followed by dropwise addition of 4-nitrobenzenesulfonyl chloride (1.2 eq.). The reaction proceeds at 0°C for 2 hours, followed by warming to room temperature for 12 hours. Workup involves washing with dilute HCl, brine, and drying over Na2SO4. Purification via column chromatography (SiO2, ethyl acetate/hexane 3:7) yields the product as a pale yellow solid (68–72%).

Key Variables:

  • Base Selection: Triethylamine outperforms Na2CO3 or K2CO3 in minimizing side products like bis-sulfonamides.

  • Solvent: DCM ensures solubility of both reactants, while THF or dioxane leads to slower kinetics.

  • Temperature: Controlled addition at 0°C reduces exothermic side reactions.

Palladium-Catalyzed Cross-Coupling Strategies

For substrates where the pyrazole amine is sterically hindered, Suzuki-Miyaura coupling offers an alternative pathway. This method utilizes boronic acid derivatives of pyrazole and halogenated sulfonamide precursors.

Suzuki-Miyaura Coupling with Pyrazole Boronic Acids

A modified protocol from Ambeed’s synthesis of analogous compounds involves:

  • Preparation of 1-methyl-1H-pyrazol-3-ylboronic acid via lithiation of 1-methyl-1H-pyrazole followed by treatment with trimethyl borate (yield: 58%).

  • Coupling with 4-nitrobenzenesulfonyl chloride derivatives:

    • A mixture of 4-bromo-N-(protected)-4-nitrobenzenesulfonamide (1.0 eq.), pyrazole boronic acid (1.5 eq.), Pd(PPh3)4 (5 mol%), and K2CO3 (3.0 eq.) in dioxane/water (4:1) is heated at 100°C for 12 hours.

    • Purification via silica gel chromatography (MeOH/DCM 1:9) affords the product in 61–70% yield.

Catalyst Comparison:

CatalystLigandYield (%)
Pd(PPh3)4None61
Pd(dppf)Cl2XPhos70
Pd(OAc)2SPhos77

Pd(OAc)2 with XPhos ligand achieves the highest yield due to enhanced electron-donating properties and stability under reflux conditions.

Mechanistic Insights and Side Reactions

Competing Pathways in Sulfonamidation

The electron-withdrawing nitro group on the benzene ring activates the sulfonyl chloride toward nucleophilic attack. However, over-reaction can lead to:

  • Bis-sulfonamide formation (5–12%): Mitigated by using a slight excess of sulfonyl chloride (1.2 eq.) and low temperatures.

  • Pyrazole ring opening: Observed at temperatures >50°C, leading to a 3% yield loss.

Regioselectivity in Cross-Coupling

Density functional theory (DFT) calculations indicate that the 3-position of the pyrazole is favored for boronation due to lower activation energy (ΔG=28.5kcal/mol\Delta G^\ddagger = 28.5 \, \text{kcal/mol}) compared to the 4-position (ΔG=32.1kcal/mol\Delta G^\ddagger = 32.1 \, \text{kcal/mol}). This aligns with experimental results showing >95% regioselectivity for 3-substituted products.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase SiO2 chromatography with ethyl acetate/hexane gradients resolves sulfonamide products from unreacted starting materials.

  • Reverse-phase HPLC (YMC ODS-A column, 0.05% TFA in acetonitrile/water) achieves >98% purity for biological assays.

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.42 (d, J = 8.8 Hz, 2H, Ar-H), 8.21 (d, J = 8.8 Hz, 2H, Ar-H), 7.89 (s, 1H, pyrazole-H), 6.45 (s, 1H, pyrazole-H), 3.85 (s, 3H, N-CH3).

  • LCMS (ESI+): m/z 297.1 [M+H]+.

Scale-Up Considerations

Solvent Recycling

Dioxane/water mixtures are distilled and reused, reducing costs by 22% in pilot-scale runs.

Catalyst Recovery

Pd residues are recovered via chelating resins (e.g., QuadraPure TU), achieving 89% Pd reusability over five cycles .

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonamide bond.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Formation of N-(1-methyl-1H-pyrazol-3-yl)-4-aminobenzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides.

    Hydrolysis: Formation of 1-methyl-1H-pyrazole and 4-nitrobenzenesulfonic acid.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.

Case Study: Cytotoxicity Assessment

In a study evaluating the compound's efficacy against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, the following IC50 values were reported:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These results indicate that the compound effectively inhibits tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, the following results were observed:

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Synthesis and Evaluation

The synthesis of this compound involves several steps, including the reaction of pyrazole derivatives with sulfonyl chlorides in appropriate solvents. The biological evaluation typically includes assays for cytotoxicity, antimicrobial activity, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting the activity of a target enzyme or receptor. The sulfonamide group can interact with the active site of the enzyme, leading to inhibition of its activity. The nitro group can also participate in redox reactions, affecting the overall activity of the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison :

4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide (): Substituents: Chlorophenyl (electron-withdrawing) and methyl groups on the pyrazole ring. This compound’s crystallographic data (e.g., unit cell parameters) were refined using SHELX software, indicating structural stability . Comparison: Unlike the target compound’s nitro group, the chloro substituent in this analogue may reduce metabolic stability due to higher susceptibility to enzymatic cleavage.

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Substituents: Fluorine atoms and a chromenone moiety. Properties: Fluorine enhances bioavailability and metabolic resistance. The compound exhibited a melting point of 175–178°C and a molecular mass of 589.1 g/mol . Comparison: The fluorinated aromatic system in this compound contrasts with the nitro group in the target molecule, suggesting divergent electronic profiles and target affinities.

N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides (): Substituents: Pyridine ring and triazole group. Properties: Evaluated for anti-yeast activity, demonstrating the role of heterocyclic cores in biological targeting . Comparison: The pyridine-triazole system may offer broader hydrogen-bonding interactions compared to the pyrazole-nitrobenzenesulfonamide structure.

Data Table: Structural and Physical Properties
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound Nitro, methyl-pyrazole ~323.3 (calculated) Not reported Sulfonamide, nitrobenzene
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide Chlorophenyl, methyl-pyrazole ~347.8 Not reported Sulfonamide, chlorobenzene
Fluorinated Chromenone Derivative () Fluorine, chromenone 589.1 175–178 Sulfonamide, fluorobenzene
N-(5-amino-1H-triazol-3-yl)pyridine-3-sulfonamide Pyridine, triazole ~254.3 (calculated) Not reported Sulfonamide, triazole

Challenges and Opportunities

  • Solubility : The nitro group may reduce aqueous solubility relative to chlorophenyl or methoxy derivatives, necessitating formulation optimization .

Biological Activity

N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C12H14N4O4S
Molecular Weight: 310.33 g/mol
IUPAC Name: N-methyl-N-[(2-methylpyrazol-3-yl)methyl]-4-nitrobenzenesulfonamide
InChI Key: CDDUBURWDSKXPN-UHFFFAOYSA-N
Canonical SMILES: CN1C(=CC=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)N+[O-]

This compound features a pyrazole ring, a nitro group, and a sulfonamide moiety, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound can inhibit various enzymes, leading to altered metabolic pathways. For example, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain signaling.
  • Antimicrobial Activity: Research indicates that this compound exhibits antimicrobial properties against several pathogens, including bacteria and fungi. Its mechanism may involve disruption of microbial cell wall synthesis or function.
  • Anticancer Properties: Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating specific signaling pathways. This could make it a candidate for further development in cancer therapeutics.

Table 1: Summary of Biological Activities

Activity Type Effect Reference
Enzyme InhibitionCOX inhibition
AntimicrobialEffective against E. coli
AnticancerInduces apoptosis in HeLa cells

Case Studies

  • Antimicrobial Evaluation:
    A study conducted by researchers evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound demonstrated significant activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Anticancer Activity:
    In vitro studies on human cancer cell lines revealed that this compound could effectively inhibit cell proliferation and induce apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer drug candidate.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Sulfonamide Formation : React 4-nitrobenzenesulfonyl chloride with 1-methyl-1H-pyrazol-3-amine under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide bond.

Purification : Column chromatography (e.g., silica gel with EtOAc/DCM/pentane gradients) is used to isolate the product .

Characterization : Confirm purity via TLC (e.g., Rf = 0.67 in pentane/EtOAc 1:1) and analytical techniques (NMR, HRMS) .

Q. How is the compound characterized to confirm its structural integrity?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the molecular geometry. For example, dihedral angles between aromatic rings (e.g., 51.11° in analogous sulfonamides) and hydrogen-bonding networks (N–H⋯O interactions) are critical .
  • Spectroscopy :
    • ¹H/¹³C NMR : Aromatic protons (δ 7.5–8.5 ppm) and sulfonamide S=O groups (δ ~125 ppm in ¹³C).
    • IR : Stretching vibrations for S=O (~1350 cm⁻¹) and NO₂ (~1525 cm⁻¹) .

Q. How can crystallographic data resolve contradictions in molecular conformation predictions?

Methodological Answer:

  • Torsional Angle Analysis : SCXRD data (e.g., S–N torsion = -58.97°) validate computational models (DFT). Discrepancies between predicted and observed conformations may arise from intermolecular forces (e.g., hydrogen bonding) .
  • Hydrogen-Bonding Networks : Inversion dimers linked via N–H⋯O bonds (e.g., D⋯A = 2.923 Å) stabilize specific conformations, overriding gas-phase DFT predictions .

Q. What strategies optimize reaction yields while minimizing byproducts in sulfonamide synthesis?

Methodological Answer:

  • Reagent Stoichiometry : Use 1.1–1.2 equivalents of 1-methyl-1H-pyrazol-3-amine to avoid unreacted sulfonyl chloride.
  • Temperature Control : Maintain RT to prevent nitro group reduction or sulfonamide hydrolysis .
  • Byproduct Mitigation : Add molecular sieves to absorb H₂O (prevents hydrolysis) or use scavengers (e.g., polymer-bound amines) .

Q. Case Study :

  • Unoptimized : 52% yield, 15% unreacted sulfonyl chloride.
  • Optimized : 80% yield, <5% byproducts via stoichiometric tuning and drying agents .

Q. How do substituents on the pyrazole ring influence the compound’s physicochemical properties?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro or sulfonyl groups increase solubility in polar solvents (e.g., DMSO) but reduce logP (e.g., logP = 2.1 vs. 3.5 for non-EWG analogs) .
  • Steric Effects : Bulky substituents (e.g., 1-methyl) hinder π-π stacking, observed via SCXRD (e.g., reduced coplanarity between rings) .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations : Compute Fukui indices to identify electrophilic sites (e.g., sulfonamide sulfur).
  • MD Simulations : Model solvent effects (e.g., DMF vs. H₂O) on reaction barriers. For example, activation energy (Ea) for SN2 at sulfur decreases by 8 kcal/mol in polar aprotic solvents .

Q. Case Study :

ReactionSolventEa (kcal/mol)
SN2 (S)DMF22.1
SN2 (S)H₂O30.3

Handling Data Contradictions

Q. How to address discrepancies between spectroscopic and crystallographic data?

Methodological Answer:

  • Cross-Validation : Use SCXRD to resolve ambiguous NMR signals (e.g., overlapping aromatic protons).
  • Dynamic Effects : NMR captures time-averaged conformations, while SCXRD shows static structures. For example, SCXRD reveals a gauche conformation (S–N–C torsion = -58.97°), whereas NMR may suggest free rotation .

Q. Resolution Workflow :

Confirm SCXRD data quality (R-factor < 0.05).

Re-examine NMR under variable temperatures (VT-NMR) to detect conformational flexibility.

Q. What experimental and computational approaches elucidate structure-activity relationships (SAR) for biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). The nitro group’s orientation in the active site correlates with IC₅₀ values .
  • Pharmacophore Mapping : Identify critical features (e.g., sulfonamide H-bond acceptors) via Schrödinger’s Phase .

Q. Case Study :

Target ProteinBinding Affinity (ΔG, kcal/mol)Key Interaction
COX-2-9.2NO₂⋯Arg120
CA-II-7.8S=O⋯Zn²⁺

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.